molecular formula C21H25N3O6S2 B2830011 3-(3,4-DIMETHOXYBENZYL)-7-(PIPERIDINOSULFONYL)-1LAMBDA~6~,2,4-BENZOTHIADIAZINE-1,1(2H)-DIONE CAS No. 941934-29-8

3-(3,4-DIMETHOXYBENZYL)-7-(PIPERIDINOSULFONYL)-1LAMBDA~6~,2,4-BENZOTHIADIAZINE-1,1(2H)-DIONE

Cat. No.: B2830011
CAS No.: 941934-29-8
M. Wt: 479.57
InChI Key: GMXHGFOYPFILNW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-7-(piperidinosulfonyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a benzothiadiazine core, which is a bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzyl)-7-(piperidinosulfonyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a sulfur-containing reagent under acidic conditions.

    Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the benzothiadiazine core reacts with 3,4-dimethoxybenzyl chloride in the presence of a base.

    Attachment of the Piperidinosulfonyl Group: The final step involves the sulfonylation of the benzothiadiazine core with piperidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-7-(piperidinosulfonyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzyl or piperidinosulfonyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-7-(piperidinosulfonyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-7-(piperidinosulfonyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxybenzyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione: Lacks the piperidinosulfonyl group, which may result in different chemical and biological properties.

    7-(Piperidinosulfonyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione: Lacks the dimethoxybenzyl group, which may affect its reactivity and applications.

Uniqueness

3-(3,4-Dimethoxybenzyl)-7-(piperidinosulfonyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione is unique due to the presence of both the dimethoxybenzyl and piperidinosulfonyl groups

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-7-piperidin-1-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-29-18-9-6-15(12-19(18)30-2)13-21-22-17-8-7-16(14-20(17)31(25,26)23-21)32(27,28)24-10-4-3-5-11-24/h6-9,12,14H,3-5,10-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXHGFOYPFILNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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